Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two brominated thiophene rings attached to the central thiophene core via methylene bridges. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- typically involves the bromination of thiophene derivatives followed by coupling reactions. One common method is the bromination of 2,3,5-tribromothiophene, which is then debrominated to yield the desired compound . Another approach involves the use of metalation-alkylation reactions with electrophiles to form the brominated products .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale bromination and coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are utilized to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the brominated thiophene rings to thiol groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol-substituted thiophenes.
Substitution: Various functionalized thiophene derivatives.
Scientific Research Applications
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s unique electronic structure allows it to participate in charge transfer processes, making it suitable for use in electronic devices.
Biological Activity: The brominated thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Another brominated thiophene derivative with similar electronic properties.
3,5-Dibromo-2-methylthiophene: A compound with two bromine atoms on the thiophene ring, used in similar applications.
Uniqueness
Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of advanced materials and pharmaceuticals .
Properties
CAS No. |
854398-63-3 |
---|---|
Molecular Formula |
C14H10Br2S3 |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
3,4-bis[(3-bromothiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C14H10Br2S3/c15-11-1-3-18-13(11)5-9-7-17-8-10(9)6-14-12(16)2-4-19-14/h1-4,7-8H,5-6H2 |
InChI Key |
UZUSRFXDQATLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CC2=CSC=C2CC3=C(C=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.